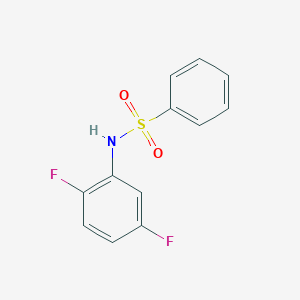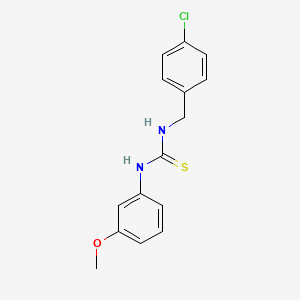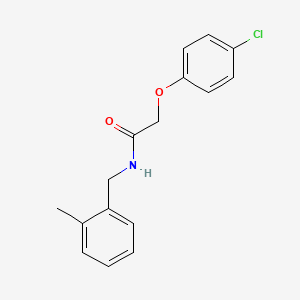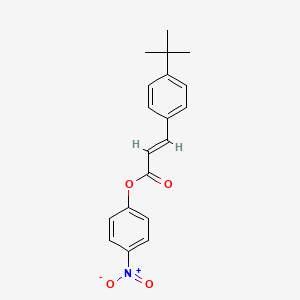![molecular formula C16H17ClN4 B5692961 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It has been widely studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of the cell cycle and the induction of apoptosis in cancer cells. The compound binds to the ATP-binding site of protein kinases, which leads to the inhibition of their activity. This, in turn, leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent anti-tumor activity. Additionally, it has been shown to have low toxicity and good bioavailability. However, one of the limitations is that the synthesis method is complex and has a low overall yield.
Orientations Futures
There are several future directions for the study of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to study its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, there is a need to optimize the synthesis method to improve the overall yield and reduce the complexity of the process.
Conclusion:
This compound is a chemical compound that has been widely studied for its potential use in scientific research applications. It has potent anti-tumor activity and has been shown to have low toxicity and good bioavailability. Further studies are needed to fully understand its mechanism of action and identify potential targets for cancer therapy. Additionally, there is a need to optimize the synthesis method to improve its overall yield and reduce the complexity of the process.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-chloroaniline with 2,3,5,6-tetramethylpyrazine to form the intermediate compound. The intermediate compound is then reacted with cyanogen bromide to form the final product. The overall yield of the synthesis method is around 50%.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential use in various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c1-10-9-14(20(3)4)21-16(18-10)15(11(2)19-21)12-7-5-6-8-13(12)17/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKYFPHXWVFQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)

![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)







![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)


